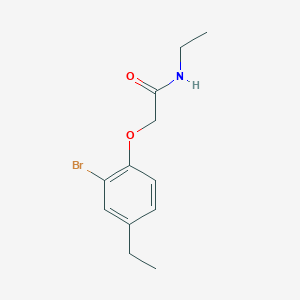
2-(2-bromo-4-ethylphenoxy)-N-ethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-bromo-4-ethylphenoxy)-N-ethylacetamide is a chemical compound that has been widely used in scientific research for its potential therapeutic properties. This compound is also known as BPAEA and has been studied for its effects on various biological pathways and systems.
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-ethylphenoxy)-N-ethylacetamide is not fully understood. However, it has been suggested that it may work by inhibiting certain enzymes or proteins involved in biological pathways that are important for the growth and development of cancer cells or other disease processes.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-bromo-4-ethylphenoxy)-N-ethylacetamide has a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve glucose metabolism. It has also been shown to have antioxidant properties and may help to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(2-bromo-4-ethylphenoxy)-N-ethylacetamide in lab experiments is its potential therapeutic properties. It has been shown to have a number of effects on biological pathways and systems, making it a promising candidate for further study. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to develop targeted therapies based on this compound.
Future Directions
There are many potential future directions for research on 2-(2-bromo-4-ethylphenoxy)-N-ethylacetamide. Some possible areas of study include further investigation of its mechanism of action, development of targeted therapies based on this compound, and exploration of its potential use in combination with other drugs or therapies. Additionally, more research is needed to fully understand the potential benefits and limitations of this compound in various disease processes.
Synthesis Methods
The synthesis of 2-(2-bromo-4-ethylphenoxy)-N-ethylacetamide involves the reaction of 2-bromo-4-ethylphenol with N-ethylacetamide in the presence of a catalyst. The resulting product is a white crystalline solid with a melting point of 102-105°C.
Scientific Research Applications
2-(2-bromo-4-ethylphenoxy)-N-ethylacetamide has been studied extensively for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-tumor, and anti-proliferative effects in various cell lines and animal models. It has also been studied for its potential use in the treatment of cancer, diabetes, and other diseases.
properties
Molecular Formula |
C12H16BrNO2 |
|---|---|
Molecular Weight |
286.16 g/mol |
IUPAC Name |
2-(2-bromo-4-ethylphenoxy)-N-ethylacetamide |
InChI |
InChI=1S/C12H16BrNO2/c1-3-9-5-6-11(10(13)7-9)16-8-12(15)14-4-2/h5-7H,3-4,8H2,1-2H3,(H,14,15) |
InChI Key |
IPCUDPKPCQKZNR-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(C=C1)OCC(=O)NCC)Br |
Canonical SMILES |
CCC1=CC(=C(C=C1)OCC(=O)NCC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(4-methylpiperazin-1-yl)-sulfanylmethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B296588.png)
![2-(4-benzyl-1-piperazinyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B296590.png)

![5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B296595.png)
![(6Z)-3-phenyl-6-(2,4,5-trimethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B296597.png)
![4-[({[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B296603.png)
![3-[({[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B296604.png)
![N-(3-bromo-4-chlorophenyl)-2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B296605.png)
![N-(2-bromo-4,5-dimethylphenyl)-2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B296608.png)
![N-[(5-{[2-(4-bromo-3-methylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide](/img/structure/B296610.png)
![N-[(5-{[2-(2,6-dimethylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide](/img/structure/B296612.png)
![2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B296614.png)